Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate

Description

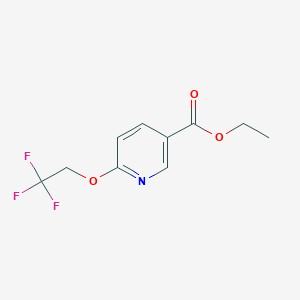

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-16-9(15)7-3-4-8(14-5-7)17-6-10(11,12)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXCPNKQZNHQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743742 | |

| Record name | Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263276-73-8 | |

| Record name | Ethyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroethoxy group attached to the nicotinic acid structure. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethoxy moiety may facilitate binding to various receptors or enzymes involved in disease pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer progression.

- Receptor Modulation : It could act as an agonist or antagonist at nicotinic acetylcholine receptors or other targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been studied in vitro against bacteria and fungi.

Cytotoxic Effects

In studies involving cancer cell lines, the compound has demonstrated cytotoxic properties. For example:

- HepG2 (liver cancer) : IC50 values indicating effective inhibition of cell proliferation.

- MCF-7 (breast cancer) : Similar cytotoxicity profiles were observed.

Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Activity : A study reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.

Cell Line IC50 (µM) HepG2 21 MCF-7 26 -

Antimicrobial Efficacy : In vitro tests revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL - Mechanistic Studies : Molecular docking studies suggest that this compound binds effectively to target proteins involved in cell signaling pathways associated with inflammation and cancer.

Case Studies

A case study involving the administration of this compound in animal models demonstrated:

- Reduced tumor size in treated groups compared to controls.

- Improved survival rates linked to its cytotoxic effects on malignant cells.

Scientific Research Applications

Sodium Channel Blockers

One of the most notable applications of ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is its role as a sodium channel blocker. Research indicates that derivatives of this compound can selectively inhibit tetrodotoxin-sensitive (TTX-S) sodium channels, specifically Na V1.3 and Na V1.7 channels. This selectivity is crucial for developing treatments for various pain conditions, including:

- Acute Pain

- Chronic Pain

- Neuropathic Pain

- Inflammatory Pain

The selectivity for TTX-S channels over tetrodotoxin-resistant (TTX-R) channels suggests a potentially improved side-effect profile, making these compounds promising candidates for pain management therapies .

Treatment of Neurological Disorders

Due to its sodium channel blocking properties, this compound has been investigated for its efficacy in treating neurological disorders. The compound could be beneficial in managing conditions such as:

- Multiple Sclerosis

- Epileptic Conditions

- Bipolar Disorder

The ability to modulate sodium channel activity may help alleviate symptoms associated with these disorders by stabilizing neuronal excitability .

Synthetic Pathways

The synthesis of this compound typically involves several steps starting from readily available nicotinic acid derivatives. The introduction of the trifluoroethoxy group enhances the lipophilicity and biological activity of the compound. Various synthetic methodologies have been explored to optimize yield and purity .

Derivative Compounds

Research has also focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance:

- Mthis compound has shown similar sodium channel blocking activity.

- Other derivatives have been tested for their efficacy against different sodium channel subtypes .

Efficacy in Pain Management

A series of studies have demonstrated the effectiveness of compounds derived from this compound in preclinical models of pain. In one study, animals treated with these compounds exhibited significant reductions in pain responses compared to controls, highlighting their potential as analgesics .

Neuroprotective Effects

Research has indicated that some derivatives may possess neuroprotective effects by modulating excitatory neurotransmission through sodium channel inhibition. This could be particularly relevant in conditions characterized by excitotoxicity .

Data Table: Key Properties and Applications

| Property/Characteristic | Details |

|---|---|

| Chemical Structure | C₁₁H₁₃F₃N₄O₂ |

| Sodium Channel Target | Na V1.3 and Na V1.7 |

| Therapeutic Applications | Pain relief (acute, chronic), neurological disorders |

| Synthesis Methods | Multi-step organic synthesis |

| Notable Derivatives | Mthis compound |

This compound's unique properties make it a subject of ongoing research aimed at improving therapeutic outcomes in various medical fields. Further studies are essential to fully elucidate its mechanisms and optimize its clinical applications.

Comparison with Similar Compounds

Key Observations:

- Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group (-OCH₂CF₃) in the target compound enhances electron-withdrawing effects and steric bulk compared to trifluoromethyl (-CF₃) in analogs like Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate. This difference may influence binding affinity in biological targets .

- Physical State : Crystalline derivatives (e.g., mthis compound) are typically easier to handle in synthesis compared to liquid/oily analogs like Methyl 2-chloro-6-(trifluoromethyl)nicotinate .

Preparation Methods

Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate is structurally characterized by the ethyl ester of nicotinic acid (pyridine-3-carboxylic acid) with a 2,2,2-trifluoroethoxy group attached at the 6-position of the pyridine ring. The synthesis generally involves the introduction of the trifluoroethoxy group via nucleophilic substitution or etherification reactions on a suitable nicotinate precursor.

Direct Synthesis of this compound

While explicit literature on the direct synthesis of this compound is limited, analogous methodologies and related nicotinate ester syntheses provide insight:

- Nucleophilic Substitution/Etherification: The trifluoroethoxy group can be introduced by reacting ethyl nicotinate derivatives bearing a suitable leaving group (e.g., halogen or tosylate) at the 6-position with 2,2,2-trifluoroethanol or its derivatives under basic conditions.

- Use of Alkylating Agents: 2,2,2-Trifluoroethyl p-toluenesulfonate acts as an alkylating agent to introduce the trifluoroethoxy substituent onto aromatic or heteroaromatic rings.

- Catalysts and Solvents: Aluminum chloride and ethanethiol are used as catalysts in dichloromethane to facilitate the substitution reactions.

- Reaction Conditions: Typical reactions are carried out at temperatures ranging from room temperature to reflux, depending on the step and reagents used.

Related Esterification and Functional Group Transformations

- Ethyl nicotinate itself can be prepared by esterification of nicotinic acid with ethanol in the presence of acid catalysts or by transesterification methods.

- The introduction of the trifluoroethoxy group at the 6-position requires selective functionalization, often starting from halogenated nicotinate derivatives (e.g., 6-chloronicotinate or 6-bromonicotinate).

- The substitution reaction with 2,2,2-trifluoroethanol derivatives is typically base-mediated, using bases such as sodium hydride or potassium carbonate in polar aprotic solvents.

- Purification involves extraction, crystallization, and chromatographic techniques to achieve high purity.

Experimental Data and Yields from Related Compounds

Though direct yield data for this compound are scarce, data from related nicotinate esters and trifluoroethoxy derivatives provide useful benchmarks:

Summary of Preparation Methodology

The preparation of this compound involves multi-step synthesis, typically including:

- Starting Material Preparation: Ethyl nicotinate or halogenated nicotinate derivatives.

- Introduction of Trifluoroethoxy Group:

- Alkylation of phenolic or halogenated nicotinate intermediates with 2,2,2-trifluoroethyl sulfonates.

- Use of catalysts such as aluminum chloride and bases to facilitate substitution.

- Purification: Employing crystallization and chromatographic methods to isolate the target compound with high purity.

- Optional Salt Formation: Conversion to pharmaceutically acceptable salts if required.

Research Findings and Industrial Relevance

- The patented processes emphasize improved commercial viability by using less expensive starting materials and reagents, optimizing reaction conditions to enhance yield and purity.

- The methods are industrially advantageous, allowing scalable synthesis suitable for pharmaceutical intermediate production, such as for α1-adrenoceptor blockers like silodosin, which utilize trifluoroethoxy phenoxyethyl intermediates.

- Solvent choice and temperature control are critical parameters, with polar aprotic solvents and moderate temperatures (0–80°C) commonly employed to balance reactivity and stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 6-(2,2,2-trifluoroethoxy)nicotinate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, replacing a halogen at the 6-position of a nicotinate scaffold with trifluoroethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to enhance yield and purity. Monitoring by TLC or HPLC ensures reaction completion .

- Data Validation : Confirm product identity using H/C NMR (e.g., characteristic trifluoroethoxy signals at δ 4.5–5.0 ppm) and HRMS .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Spectroscopic Protocol :

- NMR : Analyze F NMR for trifluoroethoxy signals (δ -60 to -70 ppm). Compare with related compounds like Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (δ 120–130 ppm for CF₃ in C NMR) .

- IR : Identify ester carbonyl stretching (~1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry : Use ESI-HRMS to confirm molecular ion [M+H]⁺ at m/z 280.06 (C₁₁H₁₁F₃NO₃⁺) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Storage Guidelines : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the ester group. Monitor for decomposition via periodic HPLC analysis (e.g., new peaks indicating degradation). Avoid prolonged exposure to moisture or light, as trifluoroethoxy groups may undergo radical-mediated degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for nicotinate derivatives?

- Methodology :

Bioavailability Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to assess pharmacokinetic discrepancies .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ester hydrolysis to 6-(2,2,2-trifluoroethoxy)nicotinic acid may reduce potency .

Dose-Response Validation : Conduct in vivo efficacy studies with adjusted dosing regimens to account for rapid clearance .

Q. How can computational chemistry predict the reactivity of trifluoroethoxy substituents in nicotinate derivatives?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron-withdrawing effects of the trifluoroethoxy group on the pyridine ring’s electrophilicity .

- Docking Studies : Model interactions with biological targets (e.g., retinoic acid receptors) using AutoDock Vina. Compare binding affinities with analogs lacking the trifluoroethoxy group .

- Validation : Correlate computed reactivity indices (e.g., Fukui functions) with experimental reaction rates in nucleophilic substitution .

Q. What methodologies enable enantioselective synthesis of chiral nicotinate derivatives with trifluoroethoxy groups?

- Approaches :

- Asymmetric Catalysis : Use chiral palladium catalysts for Suzuki-Miyaura coupling to introduce trifluoroethoxy groups enantioselectively (e.g., >90% ee reported for similar triazine derivatives) .

- Enzymatic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze racemic ethyl esters, selectively yielding (R)- or (S)-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.